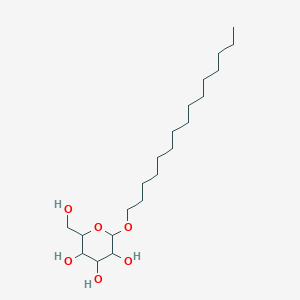
Pentadecyl D-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadecyl D-glucoside, also known as this compound, is a useful research compound. Its molecular formula is C21H42O6 and its molecular weight is 390.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Cosmetic Science
2.1 Emulsification and Stabilization
Pentadecyl D-glucoside is utilized in cosmetic formulations as an emulsifier. It aids in stabilizing oil-in-water emulsions, enhancing the texture and stability of creams and lotions. Studies have shown that it effectively stabilizes nanosuspensions, improving the delivery of active ingredients such as resveratrol and hesperetin in topical applications .
2.2 Skin Penetration Enhancement
Research indicates that glucosides can enhance the dermal penetration of various compounds. For instance, studies on related alkyl glucosides reveal their ability to improve the absorption of poorly soluble drugs through skin layers, suggesting potential for formulations aimed at transdermal drug delivery .
Pharmaceutical Applications
3.1 Drug Delivery Systems
This compound's surfactant properties make it suitable for use in drug delivery systems. It has been investigated for its role in enhancing the bioavailability of drugs by improving their solubility and stability in aqueous environments .
3.2 Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for use in pharmaceutical formulations aimed at treating infections. Its effectiveness against specific bacterial strains has been documented, indicating potential as a natural preservative or therapeutic agent .
Biochemical Applications
4.1 Enzyme Stabilization
This compound has been explored for its ability to stabilize enzymes in biotechnological applications. Its presence can enhance the activity and stability of enzymes during industrial processes, particularly those involving biocatalysis where enzyme activity is crucial .
4.2 Biocompatibility Studies
Studies have evaluated the biocompatibility of this compound with human skin cells, demonstrating low toxicity and favorable interactions with cellular components. This property is essential for its application in cosmetic formulations where skin compatibility is paramount .
Case Studies and Research Findings
Propiedades
Número CAS |
100243-42-3 |
|---|---|
Fórmula molecular |
C21H42O6 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-6-pentadecoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C21H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-26-21-20(25)19(24)18(23)17(16-22)27-21/h17-25H,2-16H2,1H3 |
Clave InChI |
ISGYDHIDXXZAOZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Key on ui other cas no. |
100243-42-3 |
Sinónimos |
pentadecyl D-glucoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















